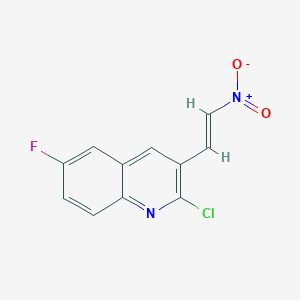
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline: is a chemical compound with the molecular formula C11H6ClFN2O2 and a molecular weight of 252.63 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluoroquinoline and 2-nitrovinyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming aminoquinoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and various substituted quinolines.
科学研究应用
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
2-Chloro-6-fluoroquinoline: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
2-Nitrovinylquinoline: Does not have the chloro and fluoro substituents, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H6ClFN2O2 |
|---|---|
分子量 |
252.63 g/mol |
IUPAC 名称 |
2-chloro-6-fluoro-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-7(3-4-15(16)17)5-8-6-9(13)1-2-10(8)14-11/h1-6H/b4-3+ |
InChI 键 |
RJQOIWQFIZDXIV-ONEGZZNKSA-N |
手性 SMILES |
C1=CC2=NC(=C(C=C2C=C1F)/C=C/[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C=C[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















